sodium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide
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Overview
Description
Sodium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide: is a complex organophosphorus compound. It is known for its unique structure, which includes multiple tert-butyl groups and a phosphocine ring. This compound is often used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide typically involves the reaction of 2,2’-methylene-bis-(4,6-di-tert-butylphenyl)phosphate with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: It can also be reduced under specific conditions to yield different reduced forms.
Substitution: The compound is capable of undergoing substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphine oxides, while reduction could produce phosphines .
Scientific Research Applications
Chemistry:
- Used as a catalyst in various organic reactions.
- Acts as a stabilizer in polymer chemistry.
Biology:
- Investigated for its potential use in biochemical assays.
Medicine:
- Explored for its potential therapeutic properties, particularly in drug delivery systems.
Industry:
- Utilized as an additive in the production of high-performance materials.
- Employed in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism by which sodium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide exerts its effects involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved include oxidative stress pathways and signal transduction pathways .
Comparison with Similar Compounds
- 2,2’-methylene-bis-(4,6-di-tert-butylphenyl)phosphate
- 2,4,8,10-tetra(tert-butyl)-6-hydroxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxide
Uniqueness: Sodium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its multiple tert-butyl groups provide steric hindrance, enhancing its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
sodium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43O4P.Na/c1-26(2,3)20-14-18-13-19-15-21(27(4,5)6)17-23(29(10,11)12)25(19)33-34(30,31)32-24(18)22(16-20)28(7,8)9;/h14-17H,13H2,1-12H3,(H,30,31);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHROMWXOTYBIMF-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42NaO4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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